Oleyl 4-decylbenzenesulfonate
Description
Oleyl 4-decylbenzenesulfonate is an organosulfonate compound characterized by a benzenesulfonate core substituted with a decyl (C10) alkyl chain at the para position and an oleyl (C18:1, unsaturated) moiety. Its unsaturated oleyl chain distinguishes it from saturated alkyl analogs, influencing properties such as solubility, phase behavior, and biological activity .
Properties
CAS No. |
56401-66-2 |
|---|---|
Molecular Formula |
C34H60O3S |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] 4-decylbenzenesulfonate |
InChI |
InChI=1S/C34H60O3S/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-32-37-38(35,36)34-30-28-33(29-31-34)27-25-23-21-12-10-8-6-4-2/h15-16,28-31H,3-14,17-27,32H2,1-2H3/b16-15- |
InChI Key |
CAVFEJQLGZAYSA-NXVVXOECSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=CCCCCCCCC |
Synonyms |
oleyl 4-decylbenzenesulfonate oleyl p-decylbenzenefulfonate oleyl-p-(n-decyl)benzenesulfonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: IC50 Values of 4-Decylbenzenesulfonate Derivatives in L-Proline Uptake Inhibition
| Compound | Alkyl Chain (Structure) | IC50 (µM) |
|---|---|---|
| 3i | Decyl (C10, saturated) | 38.97 |
| 3j | Cetyl (C16, saturated) | 24.07 |
| 3k | Oleyl (C18:1, unsaturated) | 35.06 |
Key Findings :
- Cetyl analog (3j) exhibits the highest inhibitory activity (IC50 = 24.07 µM), likely due to its longer saturated chain enhancing hydrophobic interactions with cellular targets.
- Oleyl derivative (3k) shows moderate activity (IC50 = 35.06 µM), suggesting that unsaturation in the C18 chain may reduce efficacy compared to saturated cetyl.
- Decyl analog (3i) is the least active (IC50 = 38.97 µM), highlighting the importance of chain length in biological activity .
Solubility and Physicochemical Properties
The oleyl moiety significantly impacts solubility:
- Oleyl 4-decylbenzenesulfonate likely has lower aqueous solubility than shorter-chain analogs (e.g., decyl) due to its high molecular weight and hydrophobic unsaturated chain. This aligns with studies on oleyl-containing phytochemicals, which exhibit poor solubility in aqueous media, limiting cellular delivery .
- Cetyl analog (3j) , despite its longer chain, may have marginally better solubility than oleyl due to saturated chains packing more efficiently, reducing interfacial resistance.
Table 2: Solubility Trends in Alkylbenzenesulfonates
| Compound | Chain Length | Saturation | Relative Solubility* |
|---|---|---|---|
| 3i | C10 | Saturated | High |
| 3j | C16 | Saturated | Moderate |
| 3k | C18:1 | Unsaturated | Low |
*Predicted based on molecular weight and chain packing .
Thermal Behavior and Phase Transitions
The unsaturated oleyl chain lowers phase transition temperatures compared to saturated analogs:
- This compound likely exhibits a lower melting point (Tm) than cetyl or decyl derivatives. For example, in glycerol-based amphiphiles, unsaturated oleyl chains reduce Tm by disrupting crystalline packing .
- Cetyl analog (3j) would have a higher Tm due to efficient chain packing, while decyl (3i) may show intermediate behavior.
Table 3: Thermal Properties of Alkylbenzenesulfonates
| Compound | Tm Trend* | Phase Transition Enthalpy (ΔH) |
|---|---|---|
| 3i | Moderate | High |
| 3j | High | Highest |
| 3k | Low | Moderate |
*Inferred from analogous compounds .
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